IDO2 Inhibitory Potency: 5-Amino-2,3,3-trimethylisoindoline vs. IDO2-IN-1
5-Amino-2,3,3-trimethylisoindoline inhibits mouse IDO2 with an IC50 of 5.10×10⁴ nM (51 μM) in a cell-based kynurenine-formation assay [1]. In contrast, the tool compound IDO2-IN-1 exhibits an IC50 of 112 nM against IDO2 , representing a ~455-fold difference in potency. This quantitative gap positions the target compound as a low‑potency IDO2 ligand suitable for applications where a weaker, potentially tunable interaction is desired, rather than for potent enzyme inhibition.
| Evidence Dimension | IDO2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 5.10×10⁴ nM (51 μM) |
| Comparator Or Baseline | IDO2-IN-1: IC50 = 112 nM |
| Quantified Difference | ~455-fold lower potency for target compound |
| Conditions | Mouse IDO2 transfected in HEK293T cells; kynurenine formation measured after 24 h (target) vs. enzymatic assay (comparator) |
Why This Matters
The >400‑fold potency gap defines distinct utility spaces: the comparator serves as a potent probe, while the target compound may serve as a weak binder for competitive studies or as a scaffold for potency optimization.
- [1] BindingDB. BDBM50533241 (CHEMBL4465170): IC50 = 5.10E+4 nM for mouse IDO2. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533241 (accessed 2026-05-10). View Source
